3-Methyl-2-(trifluoromethyl)isonicotinic acid
Description
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI Key |
ZAFGLEYRZVWYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted with diethyl ether, washed, dried, and purified by distillation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The trifluoromethyl and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methyl-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical parameters of 3-methyl-2-(trifluoromethyl)isonicotinic acid with similar isonicotinic acid derivatives:
Key Observations :
Reactivity Trends :
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-2-(trifluoromethyl)isonicotinic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves introducing trifluoromethyl groups to isonicotinic acid derivatives via fluorinated reagents. For example, electrochemical methods using trifluoroacetic acid (TFA) and pyridine in acetonitrile (ACN) at controlled current densities (1.5–5.0 mA cm⁻²) can yield trifluoromethylated products . Optimization includes adjusting reaction parameters:
- Solvent selection : ACN or dichloromethane (DCM) for polarity control.
- Catalyst/base : Tetrabutylammonium fluoride or triethylamine (TEA) to enhance reactivity.
- Temperature : Room temperature to 60°C for stability.
- Purification : Column chromatography (e.g., cyclohexane:acetone gradients) or recrystallization .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C2, methyl at C3). ¹⁹F NMR confirms CF₃ group presence (~-60 to -70 ppm) .
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 221.13 for C₈H₆F₃NO₃) and fragmentation patterns validate purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk of inflammation or severe irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (linked to respiratory toxicity) .
- Storage : Keep in airtight containers away from oxidizers (risk of harmful byproducts) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent carriers). Strategies include:
- Dose-response curves : Validate activity thresholds (e.g., IC₅₀ in antimicrobial assays) .
- Metabolic stability tests : Assess compound degradation in vitro (e.g., liver microsomes) .
- Comparative studies : Use positive controls (e.g., 2-(trifluoromethyl)isonicotinic acid derivatives) to benchmark activity .
Q. How does the trifluoromethyl group at C2 influence electronic properties and reactivity?
- Methodological Answer :
- Electron-withdrawing effect : CF₃ increases acidity of the carboxylic group (pKa ~2.5–3.0), enhancing hydrogen-bonding potential .
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Computational analysis : Density Functional Theory (DFT) models predict charge distribution and reactive sites (e.g., electrophilic aromatic substitution at C5/C6) .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to nicotinic receptors (e.g., α4β2 nAChR) .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS) .
- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for CF₃) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
